

Application Notes and Protocols for BMS-986202 in In Vivo Mouse Models

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Compound of Interest

Compound Name: BMS-986202

Cat. No.: B8144625

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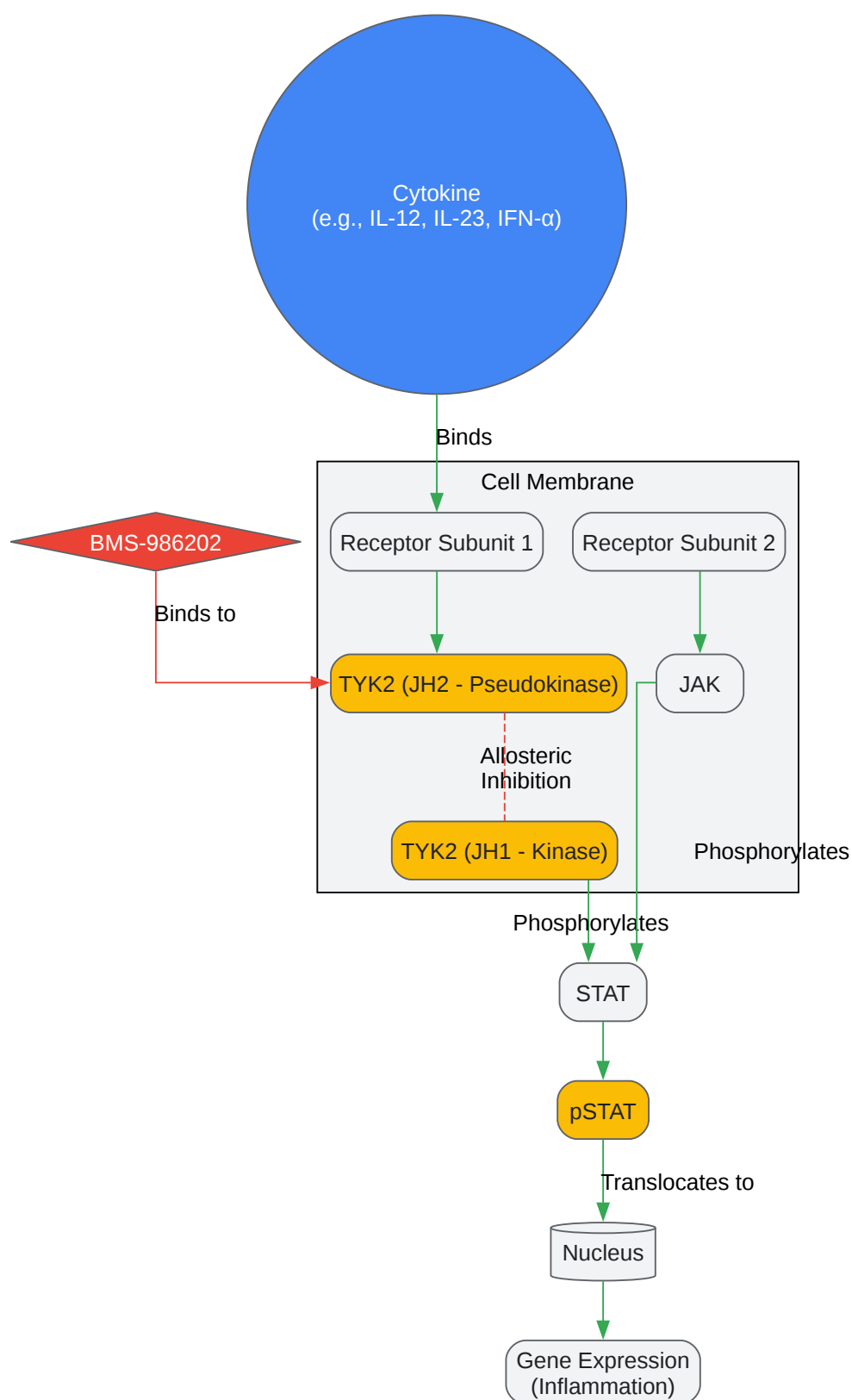
These application notes provide a comprehensive overview and detailed protocols for the use of **BMS-986202**, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in various in vivo mouse models of immune-mediated inflammatory diseases.

Introduction to BMS-986202

BMS-986202 is a potent, selective, and orally active allosteric inhibitor of TYK2. It uniquely binds to the pseudokinase (JH2) domain of TYK2, leading to the inhibition of its kinase activity. [1] This mechanism provides high selectivity for TYK2 over other Janus kinase (JAK) family members. [2] TYK2 is a key mediator of signaling for pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN- α). By inhibiting TYK2, **BMS-986202** effectively blocks these downstream signaling pathways, making it a promising therapeutic agent for a range of autoimmune and inflammatory conditions.

Mechanism of Action: TYK2 Signaling Pathway

BMS-986202 functions by allosterically inhibiting TYK2. This diagram illustrates the signaling cascade that is disrupted by the inhibitor.



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BMS-986202 allosterically inhibits TYK2 by binding to its JH2 domain.

Quantitative Data Summary

The following tables summarize the efficacy of **BMS-986202** across various preclinical mouse models.

Table 1: Pharmacodynamic Activity of BMS-986202

Model	Biomarker	Doses (mg/kg, p.o.)	Inhibition	Reference
IL-12/IL-18-induced C57BL/6 Mice	IFN γ Production	2	46%	
10	80%			

Table 2: Efficacy in Disease Models

Disease Model	Mouse Strain	Key Outcome	Doses (mg/kg, p.o.)	Result	Reference
IL-23-Driven Acanthosis (Psoriasis model)	C57BL/6	Ear Swelling	3, 10, 30 (daily)	Dose-responsive inhibition of acanthosis.	
Type 1 Diabetes	NOD (Non-obese diabetic)	Diabetes Incidence	30 (daily for 6 weeks)	44% decrease in diabetes incidence.	
Type 1 Diabetes	RIP-LCMV-GP	Diabetes Incidence	Not specified	80% reduction in diabetes incidence.	
Anti-CD40-Induced Colitis	SCID (Severe combined immunodeficiency)	Colitis	Not specified	Efficacy demonstrated.	

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: IL-23-Driven Acanthosis Model (Psoriasis-like Inflammation)

This model is used to evaluate the efficacy of compounds in treating psoriasis-like skin inflammation.

Materials:

- **BMS-986202**
- Vehicle (e.g., 0.5% methylcellulose)
- Recombinant mouse IL-23
- C57BL/6 mice (female, 9-11 weeks old)
- Calipers for ear measurement

Procedure:

- **Acclimatization:** Acclimatize mice for at least one week before the start of the experiment.
- **Grouping:** Randomize mice into vehicle and treatment groups.
- **Drug Administration:** Administer **BMS-986202** (3, 10, or 30 mg/kg) or vehicle orally (p.o.) once daily.
- **Disease Induction:** On day 0, inject recombinant mouse IL-23 intradermally into one ear. The contralateral ear can serve as a control.
- **Treatment Continuation:** Continue daily oral administration of **BMS-986202** or vehicle for the duration of the study (e.g., 9 days).

- **Endpoint Measurement:** Measure ear thickness daily using digital calipers. The change in ear thickness is the primary endpoint.
- **Data Analysis:** Compare the change in ear thickness between the vehicle and **BMS-986202**-treated groups.



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Workflow for the IL-23-induced acanthosis mouse model.

Protocol 2: Type 1 Diabetes Model (NOD Mice)

This spontaneous model is used to assess therapeutic intervention in the development of autoimmune diabetes.

Materials:

- **BMS-986202**
- Vehicle
- Female NOD (Non-obese diabetic) mice
- Blood glucose monitoring system

Procedure:

- **Animal Selection:** Use female NOD mice, which spontaneously develop autoimmune diabetes.
- **Treatment Initiation:** Begin treatment at an early age (e.g., 6 weeks of age) before the significant onset of insulinitis.
- **Drug Administration:** Administer **BMS-986202** (e.g., 30 mg/kg) or vehicle orally once daily for a specified period (e.g., 6 weeks).

- **Monitoring:** Monitor blood glucose levels weekly. A mouse is considered diabetic when blood glucose levels exceed a predetermined threshold (e.g., >250 mg/dL) for two consecutive measurements.
- **Primary Endpoint:** The primary endpoint is the incidence of diabetes over time.
- **Histology (Optional):** At the end of the study, pancreata can be collected for histological analysis of insulinitis.
- **Data Analysis:** Use survival analysis (e.g., Kaplan-Meier curves) to compare the diabetes-free survival between treatment and vehicle groups.

Protocol 3: Pharmacodynamic Model of IFN γ Inhibition

This protocol assesses the in vivo pharmacodynamic effect of **BMS-986202** on cytokine production.

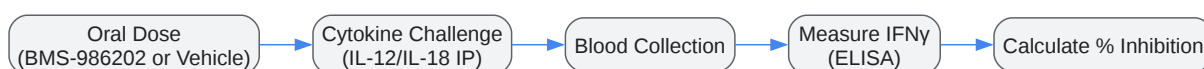
Materials:

- **BMS-986202**
- Vehicle
- Recombinant mouse IL-12 and IL-18
- C57BL/6 mice
- ELISA kit for mouse IFN γ

Procedure:

- **Drug Administration:** Administer single oral doses of **BMS-986202** (e.g., 0.4, 2, 10 mg/kg) or vehicle to C57BL/6 mice.
- **Cytokine Challenge:** At a specified time post-dose (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of IL-12 and IL-18 to induce IFN γ production.

- **Blood Collection:** Collect blood samples (e.g., via retro-orbital bleeding) at a peak response time after the cytokine challenge (e.g., 6-8 hours).
- **IFN γ Measurement:** Prepare plasma or serum from the blood samples and measure IFN γ concentrations using an ELISA kit.
- **Data Analysis:** Calculate the percent inhibition of IFN γ production in the **BMS-986202**-treated groups compared to the vehicle-treated group.



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Pharmacodynamic workflow for IFN γ inhibition.

General Considerations

- **Formulation:** **BMS-986202** is orally bioavailable. A common vehicle for oral administration in mice is 0.5% methylcellulose or a similar suspension agent.
- **Pharmacokinetics:** **BMS-986202** has a half-life of over 120 minutes in mouse liver microsomes, indicating good stability.
- **Animal Welfare:** All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These protocols provide a starting point for in vivo studies with **BMS-986202**. Researchers should optimize dosages, treatment schedules, and endpoints based on their specific experimental goals and disease models.

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References

- 1. researchgate.net [researchgate.net]
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